

Multi-Target Mechanisms and Experimental Data

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Compound Focus: Ertiprotafib

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The table below summarizes **Ertiprotafib**'s primary molecular targets and the corresponding experimental data that validates its mechanism of action.

Target	Mechanistic Role	Experimental Data (IC ₅₀ /EC ₅₀)	Key Experimental Models/Assays
PTP1B	Negative regulator of insulin signaling; inhibition enhances insulin receptor phosphorylation [1] [2].	IC ₅₀ = 1.6 μM to 29 μM [3] [2]	• <i>In vitro</i> enzyme assay (e.g., pNPP substrate) [4] [3]. • Insulin-resistant rodent models (<i>ob/ob</i> mice, <i>fa/fa</i> rats) [5] [3].
IKK-β	Promotes inflammation; inhibition may contribute to anti-inflammatory effects [3].	IC ₅₀ = 400 nM [3]	<i>In vitro</i> kinase activity assays [3].
PPARα & PPARγ	Nuclear receptors regulating lipid metabolism and glucose homeostasis; agonism improves lipid profiles and insulin sensitivity [5] [3].	EC ₅₀ ~1 μM for both [3]	• <i>In vitro</i> cell-based transactivation/reporter assays [5]. • Adipocyte differentiation of C3H10T1/2 cells [5]. • <i>In vivo</i> induction of acyl-CoA oxidase activity in rodent livers [5].

Detailed Experimental Protocols

To validate these mechanisms, researchers employed several key experimental methodologies.

PTP1B Enzyme Inhibition Assay

- **Objective:** To determine the half-maximal inhibitory concentration (IC₅₀) of **Ertiprotafib** against PTP1B enzyme activity [3].
- **Protocol:**
 - **Recombinant Enzyme:** Use purified human recombinant PTP1B catalytic domain (residues 1-301) [4] [6].
 - **Substrate: p-nitrophenyl phosphate (pNPP)** is a common substrate. PTP1B dephosphorylates pNPP to produce yellow-colored p-nitrophenol, measurable by absorbance [4].
 - **Kinetics:** Incubate PTP1B with varying concentrations of **Ertiprotafib** and substrate. Monitor pNPP dephosphorylation at 405-410 nm [4] [3].
 - **Analysis:** Plot reaction velocity vs. inhibitor concentration to calculate IC₅₀ values, reported between **1.6 μM and 29 μM** depending on assay conditions [3] [2].

PPAR Agonism Transactivation Assay

- **Objective:** To assess **Ertiprotafib**'s ability to activate PPAR α and PPAR γ nuclear receptors [5].
- **Protocol:**
 - **Cell Line:** Use mammalian cells (e.g., CV-1, COS-7) co-transfected with two plasmids [5].
 - **Reporter Construct:** Plasmid expressing **Gal4-DNA binding domain (DBD) fused to PPAR ligand-binding domain (LBD)**.
 - **Reporter Gene:** Plasmid containing **Upstream Activating Sequence (UAS) controlling a luciferase reporter gene**.
 - **Measurement:** Treat transfected cells with **Ertiprotafib**. Agonist binding to PPAR LBD recruits co-activators, activating luciferase expression. Measure luminescence to determine **EC₅₀ ~1 μM** for both PPAR α and PPAR γ [5] [3].

In Vivo Efficacy in Rodent Models

- **Objective:** To evaluate glucose-lowering and lipid-lowering effects in pre-clinical models of insulin resistance [5] [3].
- **Protocol:**
 - **Animal Models:** Use **Zucker *fa/fa* rats** or ***ob/ob*** mice which are genetically predisposed to obesity and insulin resistance [3].
 - **Dosing:** Administer **Ertiprotafib** orally (e.g., **25 mg/kg/day**) in a suspension vehicle [3].
 - **Endpoint Measurements:**
 - **Blood Glucose:** Measure fasting blood glucose levels from tail vein blood using a glucometer [3].

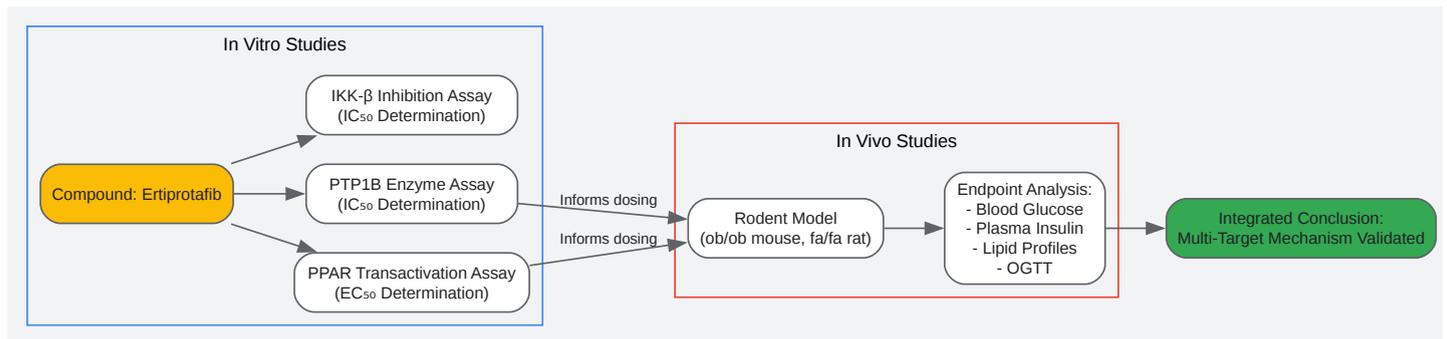
- **Insulin Levels:** Determine plasma insulin via **enzyme-linked immunosorbent assay (ELISA)** [3].
- **Lipid Profile:** Measure plasma triglycerides and free fatty acids using commercial enzymatic kits [5] [3].
- **Oral Glucose Tolerance Test (OGTT):** After oral glucose administration, measure blood glucose over time to assess glycemic excursion [5].

Signaling Pathways and Experimental Workflow

The intended therapeutic mechanism involves multiple signaling pathways, while subsequent research uncovered its atypical inhibitory mechanism on PTP1B. The following diagrams illustrate these processes.

Intended Therapeutic Signaling Pathways

Experimental Workflow for Mechanism Validation



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Insights into Clinical Failure and Research Implications

While initial data confirmed **Ertiprotafib**'s multi-target activity, its clinical failure prompted further investigation. A 2020 study revealed that **Ertiprotafib** inhibits PTP1B by inducing its **aggregation** [4] [6]. This undesirable mechanism, rather than specific binding, likely explains the insufficient clinical efficacy and adverse effects.

- **Experimental Evidence for Aggregation:**
 - **Differential Scanning Fluorimetry (DSF):** **Ertiprotafib** decreased PTP1B's melting temperature, unlike typical stabilizers [4] [6].
 - **Biomolecular NMR Spectroscopy:** **Ertiprotafib** caused non-specific binding and progressive loss of NMR signal, indicating aggregation [6].
 - **Dynamic Light Scattering (DLS):** Directly measured increase in PTP1B particle size upon **Ertiprotafib** addition [4].

This case highlights the importance of:

- **Early mechanistic studies** beyond simple potency (IC₅₀) measurements.
- **Investigating destabilizing compounds** identified in DSF screens for undesirable aggregation [6].
- The continued pursuit of **specific allosteric PTP1B inhibitors** as a more viable therapeutic strategy [7].

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